molecular formula C13H19NO B13286342 Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine

Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine

Cat. No.: B13286342
M. Wt: 205.30 g/mol
InChI Key: XCXCYHUKVHOUBB-UHFFFAOYSA-N
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Description

Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine is a secondary amine characterized by a 2,3-dihydrobenzofuran core substituted with a methyl group at the 5-position, linked to a butylamine moiety. The 2,3-dihydrobenzofuran scaffold introduces partial saturation to the furan ring, enhancing stability compared to fully aromatic analogs.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)butan-1-amine

InChI

InChI=1S/C13H19NO/c1-2-3-7-14-10-11-4-5-13-12(9-11)6-8-15-13/h4-5,9,14H,2-3,6-8,10H2,1H3

InChI Key

XCXCYHUKVHOUBB-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC2=C(C=C1)OCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine typically involves the following steps:

Industrial Production Methods

the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production .

Chemical Reactions Analysis

Types of Reactions

Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially modulating their activity. The amine group may also play a role in binding to biological targets, influencing the compound’s overall effect .

Comparison with Similar Compounds

Comparison :

Property Target Compound Pyridine-Ethyl Analog
Molecular Formula C₁₃H₁₉NO C₁₆H₁₈N₂O
Amine Substituent Butyl Ethyl + Pyridine
Lipophilicity (Predicted) High (butyl chain) Moderate (pyridine polarity)
Potential Binding Sites Hydrophobic pockets Polar/charged residues

2-(4-Butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-amine

Molecular Formula : C₁₆H₁₇ClN₄
Key Features :

  • Core Structure : Benzotriazole (vs. dihydrobenzofuran in the target compound).
  • Substituents : 4-Butylphenyl and chloro groups.
  • Structural Impact: The benzotriazole core is fully aromatic and electron-deficient, enabling π-π stacking and interactions with metal ions.

Comparison :

Property Target Compound Benzotriazole Derivative
Core Heterocycle 2,3-Dihydrobenzofuran Benzotriazole
Electronic Properties Moderate electron density Electron-deficient
Functional Groups Butylamine Chloro + Butylphenyl
Biological Relevance Potential telomerase inhibition Lab use (corrosion/UV studies)

Butyl-Substituted Perylene Diimide Derivatives

Key Features :

  • Core Structure : Perylene diimide (fully aromatic, planar) vs. dihydrobenzofuran (partially saturated).
  • Substituents : Butylamine side chains.
  • Research Findings : Computational docking studies show butyl-substituted perylene diimides exhibit strong binding energy (-9.8 kcal/mol) to telomerase, comparable to the standard drug PIPER. The butyl chain facilitates hydrophobic interactions with enzyme pockets, while the planar core enables intercalation into nucleic acids .

Comparison :

Property Target Compound Perylene Diimide Derivative
Core Structure Dihydrobenzofuran Perylene diimide
Binding Energy (Predicted) Not reported -9.8 kcal/mol (vs. PIPER)
Biological Activity Underexplored Anti-tumor (telomerase inhibition)

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